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Compound of Interest

Compound Name: cholesterol n-heptyl carbonate

CAS No.: 15455-81-9

Cat. No.: B579803 Get Quote

Cholesteryl heptyl carbonate (CHC) is a derivative of cholesterol, a fundamental molecule in

biological systems. By modifying the hydroxyl group at the C3 position with a heptyl carbonate

chain, the molecule gains remarkable properties, most notably its ability to form a cholesteric

(or chiral nematic) liquid crystal phase.[1] Liquid crystals represent a unique state of matter that

exhibits properties between those of a conventional liquid and a solid crystal.

The defining feature of the cholesteric phase is its helical superstructure, where the average

molecular orientation, known as the director, twists periodically. This structure is responsible for

the unique optical properties of CHC, including the selective reflection of light, which results in

iridescent colors that are highly sensitive to temperature changes. This thermochromic

behavior makes CHC and related materials valuable for applications ranging from temperature

sensors and displays to advanced optical materials and potential use in drug delivery systems.

Understanding the precise physical characteristics of CHC is paramount to harnessing its

potential in these fields.

Part 1: Molecular Identity and Structure
Accurate characterization begins with confirming the molecular identity and purity of the

compound. Cholesteryl heptyl carbonate is synthesized from the cholesterol backbone,

imparting a rigid, anisotropic shape essential for liquid crystal formation.

Table 1: Core Molecular Properties of Cholesteryl Heptyl Carbonate
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Property Value Source

Chemical Name Cholesteryl Heptyl Carbonate N/A

Synonym
Heptyl Carbonic Acid

Cholesterol Ester

CAS Number 15455-81-9

Molecular Formula C₃₅H₆₀O₃

Molecular Weight 528.86 g/mol

Molecular Structure Visualization
The structure combines the rigid steroid nucleus with a flexible heptyl carbonate tail. This

duality is crucial for the formation of the mesophases that define its liquid crystalline nature.

Cholesterol Backbone (Rigid Core)

Carbonate Linkage (-O-CO-O-)
C3 Position

Heptyl Carbonate Chain (Flexible Tail)

Fig 1. Conceptual structure of Cholesteryl Heptyl Carbonate.

Click to download full resolution via product page

Caption: Fig 1. Conceptual structure of Cholesteryl Heptyl Carbonate.
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Part 2: Thermophysical Properties & Phase
Behavior
The most defining characteristic of CHC is its thermotropic behavior—its tendency to transition

through different phases upon changes in temperature. The sequence of these transitions

provides a fundamental fingerprint of the material.

Liquid Crystal Phase Transitions
As a thermotropic liquid crystal, CHC exhibits a series of phase transitions upon heating from a

solid state. A typical progression for a cholesteric compound is from a solid crystalline (Cr) state

to the cholesteric liquid crystal (Ch) phase, and finally to a clear isotropic liquid (Iso) state. Each

transition occurs at a specific, reproducible temperature.

While specific transition temperature data for cholesteryl heptyl carbonate is not readily

available in the provided search results, it is known to be a component in liquid crystal

compositions, implying it possesses these characteristic transitions. For context, related

cholesterol derivatives show distinct melting and clearing points. For example, cholesteryl

benzoate melts into a cloudy (cholesteric) liquid around 145°C and becomes a clear isotropic

liquid at 179°C. The length of the alkyl chain significantly influences these transition

temperatures.

Table 2: Key Thermophysical Parameters

Property Value Notes

Melting Point (Cr -> Ch) Data not available
Expected to be a high melting

point solid.[1]

Clearing Point (Ch -> Iso) Data not available
The temperature at which it

becomes an isotropic liquid.

Refractive Index 1.51

A measure of how light

propagates through the

material.
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Experimental Protocol: Differential Scanning
Calorimetry (DSC)
DSC is the primary technique for accurately determining the temperatures and enthalpy

changes associated with phase transitions.

Objective: To identify the melting point (Cr-Ch) and clearing point (Ch-Iso) of cholesteryl heptyl

carbonate and quantify the energy absorbed during these transitions (enthalpy).

Methodology:

Sample Preparation: Accurately weigh 3-5 mg of high-purity cholesteryl heptyl carbonate into

an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative

degradation.

Thermal Program:

First Heating Scan: Equilibrate the sample at a temperature well below the expected

melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a

temperature above the expected clearing point. This scan reveals the transition

temperatures and erases any previous thermal history.

Cooling Scan: Cool the sample at the same controlled rate (10°C/min) back to the starting

temperature. This reveals the temperatures of transitions upon cooling, which may differ

from heating due to supercooling.

Second Heating Scan: Perform a second heating scan identical to the first. This scan is

typically used for reporting data as it represents the material's behavior from a consistent,

controlled crystalline state.

Data Analysis: The phase transitions will appear as endothermic peaks on the heating scans.

The onset temperature of the first major peak corresponds to the melting point, and the

onset of the second peak corresponds to the clearing point. The area under each peak is

integrated to calculate the enthalpy of the transition (ΔH).
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Causality: A controlled heating and cooling rate is critical. Too fast a rate can lead to thermal lag

and inaccurate temperature readings. The inert atmosphere is essential because at elevated

temperatures, complex organic molecules like CHC can react with oxygen, which would

introduce artifacts into the data. The second heating scan is considered the most reliable

because the cooling step creates a more uniform and reproducible crystalline structure

compared to the material's state as-received.

Caption: Fig 2. Workflow for DSC analysis of phase transitions.

Part 3: Structural and Optical Characterization
Beyond thermal behavior, understanding the structural arrangement of molecules and the

resulting optical properties is crucial.

Crystallography and Polymorphism
Cholesterol derivatives are known to exhibit polymorphism, meaning they can crystallize into

more than one distinct crystal structure. These different polymorphs can have different melting

points and stabilities. The molecular packing in the crystalline state is typically in either

monolayer or bilayer arrangements, which is determined by the interactions between the

steroid rings and the aliphatic chains.

Experimental Protocol: Polarized Optical Microscopy
(POM)
POM is an indispensable tool for visualizing the anisotropic nature of liquid crystals. It allows for

the direct observation of the unique "textures" that are characteristic of different liquid crystal

phases.

Objective: To visually identify the cholesteric phase of CHC and observe its transition to the

isotropic liquid.

Methodology:

Sample Preparation: Place a small amount of CHC on a clean microscope slide. Gently

place a coverslip over the sample.
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Heating Stage: Position the slide on a programmable hot stage attached to the polarized

light microscope.

Observation:

Heat the sample slowly while observing it through the microscope with crossed polarizers.

In the solid crystalline phase, the sample will appear bright and crystalline.

Upon melting into the cholesteric phase, a fluid, birefringent texture will appear. The

cholesteric phase often exhibits a "focal conic" or "oily streak" texture. As the temperature

changes within this phase, a play of colors may be observed due to the changing pitch of

the helical structure.

At the clearing point, the field of view will become completely dark (extinction), as the

isotropic liquid does not interact with polarized light. This provides a visual confirmation of

the Ch-Iso transition temperature measured by DSC.

Causality: The use of crossed polarizers is key. Anisotropic materials, like liquid crystals, rotate

the plane of polarized light, allowing it to pass through the second polarizer (the analyzer) and

be observed. Isotropic materials do not, resulting in a dark image. This difference in optical

behavior provides an unambiguous way to distinguish between the liquid crystal and isotropic

liquid phases.

Increasing Temperature

Solid Crystal
(Bright, Crystalline)

Cholesteric Phase
(Fluid, Birefringent Texture)

Melting Point Isotropic Liquid
(Completely Dark)

Clearing Point

Fig 3. Phase identification using Polarized Optical Microscopy.

Click to download full resolution via product page

Caption: Fig 3. Phase identification using Polarized Optical Microscopy.
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Part 4: Spectroscopic Verification
Spectroscopic techniques provide confirmation of the molecule's chemical structure and

functional groups, which is essential for ensuring material purity.

Infrared (IR) and Nuclear Magnetic Resonance (NMR)
Spectroscopy
While specific spectra for cholesteryl heptyl carbonate were not found, the expected

characteristic signals can be predicted based on its structure and data from similar molecules

like cholesteryl methyl carbonate and cholesteryl acetate.

FTIR Spectroscopy: The most prominent signal will be a strong C=O (carbonyl) stretching

vibration from the carbonate group, typically found around 1750-1770 cm⁻¹. Other key

signals include the C-O stretching vibrations of the carbonate group and the C-H stretching

and bending vibrations from the steroid nucleus and the heptyl chain.

¹H NMR Spectroscopy: The proton spectrum would be complex. Key regions would include:

Alkyl Region (∼0.6-2.5 ppm): A large number of overlapping signals from the protons on

the steroid backbone and the heptyl chain. Distinct signals for the terminal methyl group of

the heptyl chain and the angular methyl groups of the steroid would be visible.

Carbinol Methine Proton (∼4.5-4.7 ppm): The proton at the C3 position, adjacent to the

carbonate oxygen, would appear as a multiplet in this downfield region.

Olefinic Proton (∼5.4 ppm): The single proton on the C=C double bond within the steroid

B-ring would appear as a distinct multiplet.

Experimental Protocol: Sample Preparation for
Spectroscopy
Objective: To prepare CHC for analysis by FTIR and NMR to confirm its chemical identity.

Methodology:

For FTIR (ATR method):
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Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

Place a small amount of the solid CHC sample directly onto the crystal.

Apply pressure using the ATR's anvil to ensure good contact between the sample and the

crystal.

Collect the spectrum.

For ¹H NMR:

Dissolve 5-10 mg of CHC in approximately 0.7 mL of a deuterated solvent (e.g.,

deuterated chloroform, CDCl₃) in a clean NMR tube.

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Place the NMR tube in the spectrometer and acquire the data.

Causality: For NMR, a deuterated solvent is used because it is "invisible" in the ¹H NMR

spectrum, preventing a large solvent signal from overwhelming the signals from the sample.

For FTIR, the ATR method is often preferred for solids as it requires minimal sample

preparation compared to older methods like KBr pellets, leading to faster and more

reproducible results.

Conclusion
Cholesteryl heptyl carbonate is a classic example of a thermotropic liquid crystal whose

physical properties are intimately linked to its molecular structure. Its progression from a

crystalline solid to a cholesteric liquid crystal and finally to an isotropic liquid is governed by

specific transition temperatures and enthalpies, which can be precisely determined using

techniques like DSC and POM. The unique optical properties, such as a refractive index of 1.51

and temperature-sensitive color play, arise directly from the anisotropic, helical arrangement of

molecules in the cholesteric phase. Spectroscopic analysis serves as the essential final step to

verify the chemical structure that gives rise to this fascinating behavior. A thorough

characterization using the methodologies outlined in this guide is the foundation for any

advanced research or application involving this material.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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